molecular formula C10H10N4O6 B14326976 Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- CAS No. 106112-25-8

Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-

Cat. No.: B14326976
CAS No.: 106112-25-8
M. Wt: 282.21 g/mol
InChI Key: VNQBKRBBVWCZAN-UHFFFAOYSA-N
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Description

Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group attached to a 2,4-dinitrophenyl ring and an ethyl ester group. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- typically involves the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The process can be summarized as follows:

  • Reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate: : This step involves the condensation of 2,4-dinitrophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, or a base catalyst, such as sodium hydroxide. The reaction mixture is typically refluxed to ensure complete conversion.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Condensation: The hydrazone group can participate in condensation reactions with aldehydes and ketones to form hydrazones and oximes.

    Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

    Hydrolysis: Acetic acid and ethanol.

    Condensation: Various hydrazones and oximes.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazones and oximes.

    Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development due to its ability to form stable hydrazone linkages with various pharmacophores.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon, followed by the elimination of water. The resulting hydrazone linkage is stable and can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-(2,4-dinitrophenyl) hydrazide: Similar in structure but lacks the ethyl ester group.

    2,4-Dinitrophenylhydrazine: A precursor in the synthesis of the target compound.

    Ethyl acetoacetate: Another precursor used in the synthesis.

Uniqueness

Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- is unique due to the presence of both the hydrazone and ethyl ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.

Properties

CAS No.

106112-25-8

Molecular Formula

C10H10N4O6

Molecular Weight

282.21 g/mol

IUPAC Name

ethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H10N4O6/c1-2-20-10(15)6-11-12-8-4-3-7(13(16)17)5-9(8)14(18)19/h3-6,12H,2H2,1H3

InChI Key

VNQBKRBBVWCZAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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